molecular formula C15H13NO5S B2506993 2-(4-Acetylphenylsulfonamido)benzoic acid CAS No. 871922-86-0

2-(4-Acetylphenylsulfonamido)benzoic acid

Cat. No.: B2506993
CAS No.: 871922-86-0
M. Wt: 319.33
InChI Key: SMCLCSHXZNOMCC-UHFFFAOYSA-N
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Description

2-(4-Acetylphenylsulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a 4-acetylphenylsulfonamido group at the ortho position. This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance in drug design, particularly as enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-10(17)11-6-8-12(9-7-11)22(20,21)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLCSHXZNOMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenylsulfonamido)benzoic acid typically involves the following steps:

    Formation of 4-Acetylbenzenesulfonamide: This can be achieved by reacting 4-acetylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions.

    Coupling with Benzoic Acid Derivative: The 4-acetylbenzenesulfonamide is then coupled with a benzoic acid derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(4-Carboxyphenylsulfonamido)benzoic acid.

    Reduction: Formation of 2-(4-Aminophenylsulfonamido)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Acetylphenylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Receptor Interactions

Sulfonamide derivatives with varied substituents on the phenyl ring exhibit distinct binding affinities. For example:

Compound Name Substituent ΔGbinding (kcal/mol) Key Interactions Reference
2-(4-Methylbenzoyl)benzoic acid Methyl -8.2 Hydrophobic pockets, π-π stacking
2-(4-Methoxybenzoyl)benzoic acid Methoxy -8.5 H-bonding with Ser/Thr residues
2-(4-Acetylphenylsulfonamido)benzoic acid Acetyl Not reported Predicted H-bonding (acetyl O)
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid Fluorine Not reported Enhanced polarity, H-bonding
  • Key Insight: Methyl and methoxy substituents lower ΔGbinding (indicating stronger binding) due to hydrophobic interactions (methyl) or H-bonding (methoxy) .

Structural Similarities and Divergences

  • Halogenated Analogs: 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid () and its bromo analog () feature halogen substituents (Cl, Br), which increase lipophilicity and electron-withdrawing effects. These compounds are studied as ligands in metal complexation and for antimicrobial activity .
  • Benzyl and Methyl Derivatives: 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid () incorporates a benzyl group, adding aromatic bulk. This structural feature may hinder receptor access compared to the acetyl-substituted target compound .
  • Phenoxy vs. Sulfonamido Backbones: 2-(2-Chlorophenoxy)benzoic acid () replaces the sulfonamido group with a phenoxy linkage.

Physicochemical Properties

  • Acidity : The sulfonamido group (pKa ~10) and carboxylic acid (pKa ~4) in the target compound confer pH-dependent solubility. Comparatively, methylbenzoic acid () lacks the sulfonamido moiety, resulting in lower acidity and reduced solubility .
  • Polarity : Fluorine () and acetyl groups enhance polarity, but the acetyl’s carbonyl may offer stronger H-bonding than halogens .

Biological Activity

2-(4-Acetylphenylsulfonamido)benzoic acid, also known as a sulfonamide derivative, has gained attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O4SC_{15}H_{15}N_{1}O_{4}S. The compound features a sulfonamide group attached to a benzoic acid moiety, which may contribute to its bioactivity. Understanding the chemical structure is crucial for elucidating its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Activity : Similar to other sulfonamides, it might exhibit antimicrobial properties by interfering with bacterial folate synthesis.
  • Antioxidant Effects : The compound could scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Biological Activity Overview

Activity Type Description
Anti-inflammatory Inhibits pro-inflammatory cytokines and enzymes such as COX and LOX.
Antimicrobial Potentially inhibits bacterial growth through interference with metabolic pathways.
Antioxidant Scavenges free radicals and reduces oxidative damage in cells.

Case Studies and Research Findings

  • Anti-inflammatory Activity
    • A study investigated the impact of various sulfonamide derivatives on inflammation in animal models. Results indicated that this compound significantly reduced edema formation and pro-inflammatory cytokine levels when administered at doses of 10-50 mg/kg .
  • Antimicrobial Efficacy
    • In vitro assays demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections .
  • Antioxidant Properties
    • Research conducted on cellular models showed that treatment with this compound led to a significant decrease in ROS levels, indicating its potential as an antioxidant agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapid absorption was noted after oral administration, with peak plasma concentrations achieved within 1-2 hours.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via conjugation pathways.
  • Excretion : Renal excretion is the main route of elimination, with a half-life of approximately 6 hours .

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